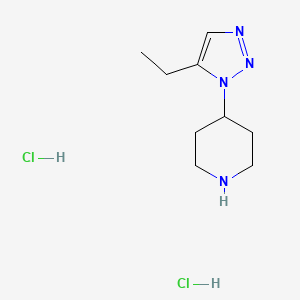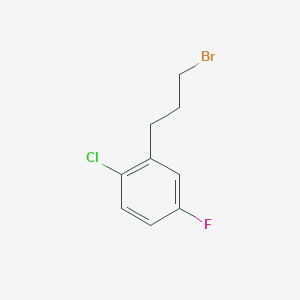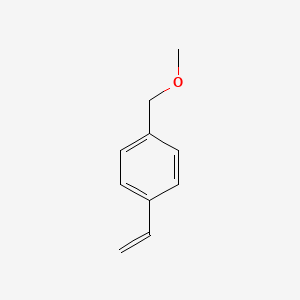
1-Ethenyl-4-(methoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-4-(methoxymethyl)benzene, also known as 1-ethenyl-4-methoxybenzene, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methoxymethyl group. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-methoxyethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures and pressures to achieve high yields of the target compound.
化学反応の分析
Types of Reactions
1-Ethenyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethenyl group can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of 4-methoxyethylbenzene.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxyethylbenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-Ethenyl-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-ethenyl-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo electrophilic addition reactions, while the methoxymethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
類似化合物との比較
1-Ethenyl-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.
4-Methoxystyrene: Contains a methoxy group instead of a methoxymethyl group.
4-Vinylanisole: Similar to this compound but with a different substituent pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
13051-65-5 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
1-ethenyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |
InChIキー |
XVXKXOPCFWAOLN-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



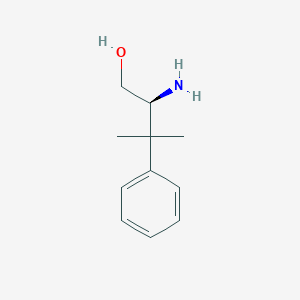

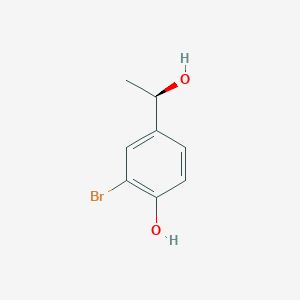
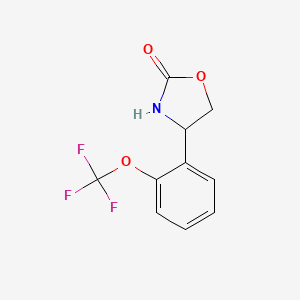
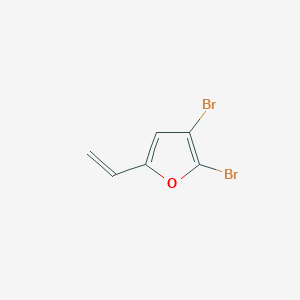
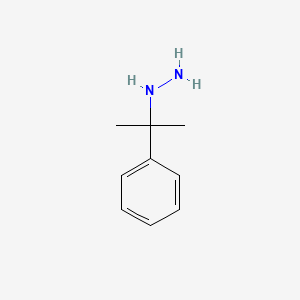
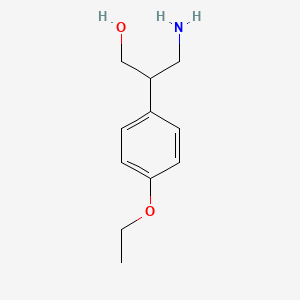

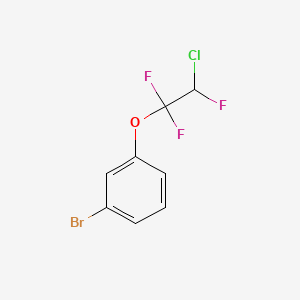
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
